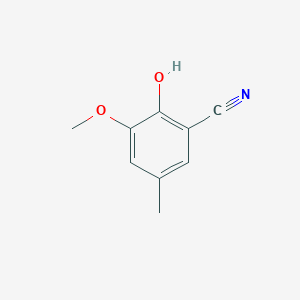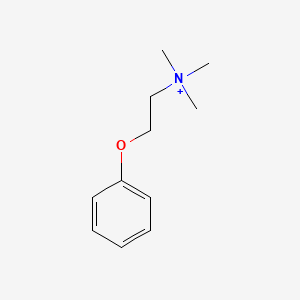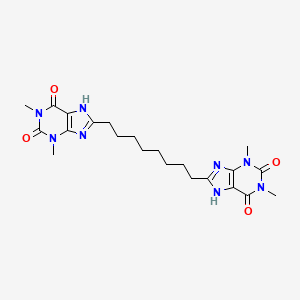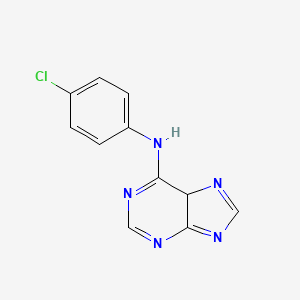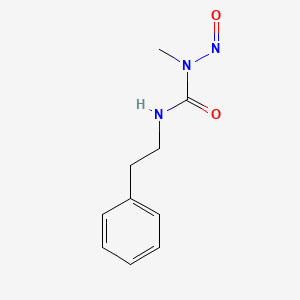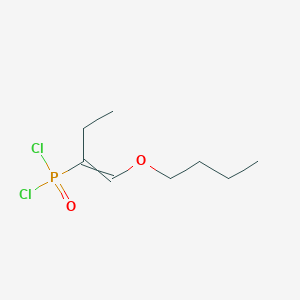
Ethylidenehydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylidenehydrazine is an organic compound with the chemical formula C2H6N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{CH}= \text{N}-\text{NH}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalysts and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylidenehydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce simpler hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethylidenehydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: this compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.
Industry: In industrial applications, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethylidenehydrazine involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethylidenehydrazine can be compared with other similar compounds, such as:
Hydrazine: A simpler hydrazine derivative with the formula N2H4. It is highly reactive and used in various industrial applications.
Methylhydrazine: Another hydrazine derivative with the formula CH3NHNH2. It is used as a rocket propellant and in chemical synthesis.
Phenylhydrazine: A hydrazine derivative with the formula C6H5NHNH2. It is used in the synthesis of pharmaceuticals and dyes.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
5799-73-5 |
|---|---|
Molekularformel |
C2H6N2 |
Molekulargewicht |
58.08 g/mol |
IUPAC-Name |
ethylidenehydrazine |
InChI |
InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3 |
InChI-Schlüssel |
SFYLHIMXJQGKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)

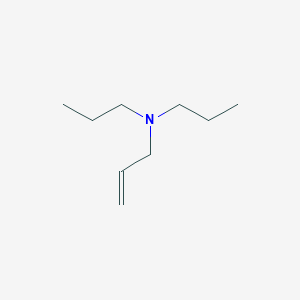
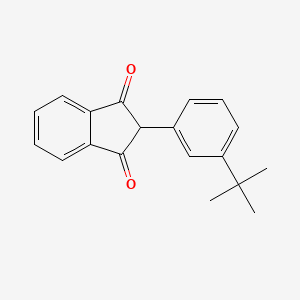
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
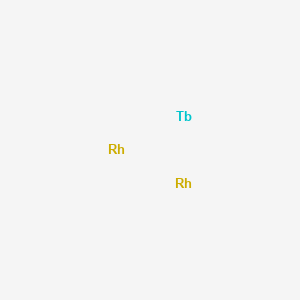

![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
